(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17516146
InChI: InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1
SMILES:
Molecular Formula: C22H27Cl2N3O8
Molecular Weight: 532.4 g/mol

(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride

CAS No.:

Cat. No.: VC17516146

Molecular Formula: C22H27Cl2N3O8

Molecular Weight: 532.4 g/mol

* For research use only. Not for human or veterinary use.

(4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride -

Specification

Molecular Formula C22H27Cl2N3O8
Molecular Weight 532.4 g/mol
IUPAC Name (4S,6R,12aR)-9-amino-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Standard InChI InChI=1S/C22H25N3O8.2ClH/c1-6-7-4-5-8(23)15(26)10(7)16(27)11-9(6)17(28)13-14(25(2)3)18(29)12(21(24)32)20(31)22(13,33)19(11)30;;/h4-6,9,13-14,17,26-28,31,33H,23H2,1-3H3,(H2,24,32);2*1H/t6-,9?,13?,14-,17?,22-;;/m0../s1
Standard InChI Key QEWKWVAUKGEOPK-PFJMOZTNSA-N
Isomeric SMILES C[C@@H]1C2C(C3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl
Canonical SMILES CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC(=C4O)N)O)O)O)C(=O)N)N(C)C)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound is a dihydrochloride salt of a 9-aminominocycline (9-AMN) derivative. Its molecular formula is C₂₃H₃₂Cl₂N₄O₇, with a molecular weight of 571.43 g/mol . The base structure retains the tetracyclic framework characteristic of tetracyclines, with critical substitutions at positions 4, 6, and 9:

  • Position 4: Dimethylamino group (-N(CH₃)₂).

  • Position 6: Methyl group (-CH₃).

  • Position 9: Amino group (-NH₂) .

The dihydrochloride salt enhances solubility and stability, distinguishing it from the dihydrate hydrochloride form (CAS 128420-71-3), which has a molecular weight of 529.97 g/mol .

Stereochemical Configuration

The stereochemistry is defined by the (4S,6R,12aR) configuration, ensuring proper spatial orientation for target binding. The rigid tetracyclic core (A-D rings) is functionalized with hydroxyl (-OH), ketone (=O), and carboxamide (-CONH₂) groups, contributing to its polar surface area (184.08 Ų) and logP value (1.85) .

Synthesis and Derivative Development

Key Synthetic Pathways

The compound is synthesized via organocatalyzed Mannich reactions on the 9-aminominocycline scaffold. A representative protocol involves:

  • Starting Material: 9-Amino-minocycline (1).

  • Reagents: Aldehydes (e.g., nitrobenzaldehyde) and ketones (e.g., hydroxyacetone).

  • Catalyst: L-Proline (20 mol%) in methanol at room temperature .

This one-pot reaction achieves 96% conversion under optimized conditions, producing β-amino ketone derivatives with enhanced hydrophilicity .

Structural Modifications

Modifying the D-ring substituents alters pharmacological properties:

Substituent PositionFunctional GroupImpact on Activity
C-9-NH₂Enhances PLpro inhibition
C-7-N(CH₃)₂Improves membrane permeability
C-2-CONH₂Stabilizes metal ion chelation

Pharmacological Activity

Antiviral Efficacy Against SARS-CoV-2

9-AMN dihydrochloride inhibits SARS-CoV-2 papain-like protease (PLpro), a viral enzyme critical for replication and immune evasion:

  • Proteolytic Activity Inhibition: IC₅₀ = 4.15 µM .

  • Deubiquitinase (DUB) Activity Inhibition: IC₅₀ = 4.55 µM .

  • Antiviral EC₅₀: 1.04 µM (Delta variant), 2.35 µM (Omicron variant) .

Mechanistically, 9-AMN binds PLpro's active site, disrupting viral polyprotein processing and restoring host interferon signaling .

Synergistic Effects with Antivirals

Combination therapies amplify efficacy:

Drug CombinationFold Reduction in EC₅₀
9-AMN + EIDD-19318.2
9-AMN + Nirmatrelvir6.7

This synergy reduces required doses, mitigating potential toxicity .

Comparative Analysis with Tetracycline Analogs

Structural and Functional Differences

Parameter9-AMN DihydrochlorideMinocyclineTigecycline
C-9 Substituent-NH₂-H-Glycyl
PLpro InhibitionYes (IC₅₀ ~4 µM)NoNo
Molecular Weight571.43 g/mol457.48 g/mol586.65 g/mol

9-AMN's 9-amino group enables unique interactions with PLpro's catalytic cysteine, absent in parent compounds .

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